柠檬酸异丙酯

描述

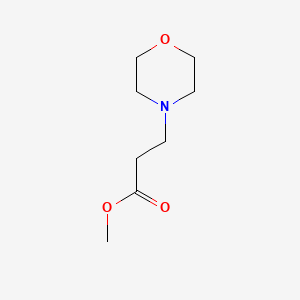

Isopropyl citrate is an ester derived from citric acid and isopropyl alcohol. It is commonly used in cosmetic products as a plasticizer and solvent, enhancing the texture and application of various formulations. This compound plays a crucial role in improving the flexibility and durability of products such as nail polishes and lipsticks .

科学研究应用

Isopropyl citrate has diverse applications in scientific research, including:

Chemistry: Used as a plasticizer and solvent in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.

Industry: Applied in the production of cosmetics, personal care products, and food additives

作用机制

Target of Action

Isopropyl citrate, also known as citric acid isopropyl ester, is a compound that primarily targets metabolic processes within cells . It is used as an antioxidant and sequestrant , indicating that it interacts with reactive molecules and metal ions within the cellular environment.

Mode of Action

It is known to interact with its targets through chemical reactions, potentially influencing the stability and reactivity of other molecules within the cell . As an antioxidant, it may neutralize reactive oxygen species, preventing oxidative damage to cellular components. As a sequestrant, it may bind to metal ions, preventing them from participating in harmful reactions .

Biochemical Pathways

Isopropyl citrate is involved in various biochemical pathways. Citrate, the parent compound of isopropyl citrate, plays a key role in the tricarboxylic acid (TCA) cycle, a central metabolic pathway that provides energy to the cell . Alterations in citrate levels can affect numerous metabolic processes, including glucose and lipid metabolism . .

Pharmacokinetics

The physicochemical properties of a compound can strongly influence its adme properties . For instance, a compound’s solubility can affect its absorption and distribution, while its chemical structure can influence its metabolism and excretion . Isopropyl citrate is soluble in water and ethanol , which may facilitate its absorption and distribution within the body.

Result of Action

As an antioxidant, it may protect cells from oxidative damage, while as a sequestrant, it may prevent harmful reactions involving metal ions

Action Environment

The action, efficacy, and stability of isopropyl citrate can be influenced by various environmental factors. For instance, the molar ratio of reagents in a reaction involving isopropyl citrate can impact the reaction’s thermodynamics and kinetics . Additionally, the presence of other substances, such as water or ethanol, can affect the solubility and reactivity of isopropyl citrate

生化分析

Biochemical Properties

Isopropyl citrate participates in biochemical reactions similar to those of citric acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by citrate synthase, a key enzyme in the TCA cycle . This interaction involves the conversion of citrate to isocitrate, facilitated by the enzyme aconitase . The nature of these interactions is primarily metabolic, contributing to energy production and other cellular processes .

Cellular Effects

Isopropyl citrate influences cell function by participating in energy production. Its role in the TCA cycle impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the conversion of isopropyl citrate to isocitrate and subsequent steps in the TCA cycle generate NADH, a molecule that plays a crucial role in cellular respiration and ATP production .

Molecular Mechanism

The molecular mechanism of isopropyl citrate involves its participation in the TCA cycle. It binds to enzymes like citrate synthase and aconitase, facilitating the conversion of citrate to isocitrate . This process involves enzyme activation and changes in gene expression related to energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl citrate can change over time. For instance, its role in the TCA cycle contributes to the temporal dynamics of cellular respiration and energy production . Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Isopropyl citrate is involved in the TCA cycle, a key metabolic pathway . It interacts with enzymes such as citrate synthase and aconitase, and its metabolism can affect metabolic flux and levels of metabolites like NADH .

Transport and Distribution

Isopropyl citrate can be transported and distributed within cells and tissues via various mechanisms. For instance, it can be transported across the mitochondrial membrane via the citrate transport protein . Specific information on its localization or accumulation is currently limited.

Subcellular Localization

The subcellular localization of isopropyl citrate is primarily within the mitochondria, where the TCA cycle occurs . Its activity and function are closely tied to this location, as it participates in metabolic reactions within the mitochondrial matrix .

准备方法

Synthetic Routes and Reaction Conditions: Isopropyl citrate is synthesized through an esterification reaction between citric acid and isopropyl alcohol. The reaction typically involves refluxing citric acid with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of isopropyl citrate involves similar esterification processes but on a larger scale. The reaction mixture is heated under reflux conditions, and the resulting ester is purified through distillation or crystallization to obtain the desired product .

化学反应分析

Types of Reactions: Isopropyl citrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Citric acid and isopropyl alcohol in the presence of an acid catalyst.

Hydrolysis: Water and a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Citric acid and isopropyl alcohol.

Oxidation: Oxidized derivatives of isopropyl citrate.

Reduction: Reduced derivatives of isopropyl citrate.

相似化合物的比较

- Triethyl citrate

- Acetyl tributyl citrate

- Butyl citrate

Comparison: Isopropyl citrate is unique in its balance of plasticizing and solvent properties, making it particularly effective in cosmetic formulations. Compared to triethyl citrate and acetyl tributyl citrate, isopropyl citrate offers a better combination of flexibility and durability, which is essential for products like nail polishes and lipsticks .

Is there anything else you would like to know about isopropyl citrate?

属性

CAS 编号 |

39413-05-3 |

|---|---|

分子式 |

C9H16O8 |

分子量 |

252.22 g/mol |

IUPAC 名称 |

2-hydroxypropane-1,2,3-tricarboxylic acid;propan-2-ol |

InChI |

InChI=1S/C6H8O7.C3H8O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(2)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-4H,1-2H3 |

InChI 键 |

KXVQHPCFHYDLRQ-UHFFFAOYSA-N |

SMILES |

CC(C)O.CC(=O)CC(CC(=O)O)(C(=O)O)O |

规范 SMILES |

CC(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of isopropyl citrate in the food industry?

A1: Isopropyl citrate is primarily used as an antioxidant and metal deactivator in various food products. [, ] It is particularly effective in preventing the oxidation of fats and oils, thereby extending the shelf life of foods like margarine and cookies. [, ]

Q2: How does isopropyl citrate act as an antioxidant in fatty foods?

A2: While Isopropyl citrate itself exhibits limited antioxidant activity, it demonstrates synergistic effects when combined with other antioxidants like tocopherols. [, ] This synergism enhances the overall antioxidant capacity, leading to improved protection against oxidative deterioration in fatty foods like margarine. []

Q3: Can isopropyl citrate be used to enhance the effectiveness of other antioxidants?

A3: Yes, studies have shown that isopropyl citrate can act synergistically with certain antioxidants, particularly tocopherols, to enhance their overall effectiveness in preventing lipid oxidation in food systems. [, ] This synergistic effect has been observed in both lard and palm oil, suggesting its potential as an antioxidant enhancer in various fatty food applications. []

Q4: How is isopropyl citrate typically analyzed in food products?

A4: Several analytical methods have been developed for the determination of isopropyl citrate in various food matrices. These include:

- Gas chromatography (GC): This method involves extraction of isopropyl citrate from the food sample, followed by derivatization (usually methylation) and separation/detection using GC. [, , , ]

- High-performance liquid chromatography (HPLC): This method can be used to quantify citric acid after hydrolysis of isopropyl citrate. []

- Thin layer chromatography (TLC): TLC can be used for qualitative determination of fluorescence-labeled mono- and diisopropyl citrates. []

Q5: What are the challenges associated with the analysis of isopropyl citrate in complex food matrices?

A5: Analysis of isopropyl citrate in complex food matrices can be challenging due to potential interferences from other food components. To overcome this, various clean-up procedures, such as those using Florisil columns, have been developed to remove interfering substances and improve the accuracy and reliability of the analysis. []

Q6: Are there any alternative identification tests for isopropyl citrate that don't rely on toxic substances?

A6: Yes, a new identification test using GC-FID for detecting isopropyl alcohol in isopropyl citrate has been developed. This method bypasses the use of toxic mercury compounds and eliminates the need for time-consuming pretreatment steps. [] The remaining solution after distillation can then be used to identify the citrate moiety.

Q7: Besides food, are there other potential applications for isopropyl citrate?

A7: Isopropyl citrate, along with other citric acid esters, has been investigated for its potential use in cosmetic formulations as a skin conditioning agent. []

Q8: Has the safety of isopropyl citrate for use in cosmetics been assessed?

A8: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of isopropyl citrate and other citrate esters for cosmetic use. Based on the available data, the Panel concluded that these ingredients are safe in their present practices of use and concentration. []

Q9: Have there been any studies on the metal-binding properties of isopropyl citrate?

A9: Yes, the stability constants of (RS)-1-isopropyl citrate metal complexes with copper(II), calcium(II), and zinc(II) have been determined using potentiometry. [] These studies help understand how isopropyl citrate interacts with metal ions in different environments.

Q10: What is known about the crystal structure of metal complexes formed with isopropyl citrate?

A10: Research has explored the structure of a zinc(II) complex with (RS)-1-isopropyl citrate. [] The study revealed that each 1-isopropyl citrate molecule binds to the zinc ion through oxygen atoms of the carboxyl and hydroxyl groups. This coordination forms extended chains of zinc atoms, illustrating the structural aspects of this metal-ligand interaction.

Q11: Has the thermal behavior of metal complexes with isopropyl citrate been investigated?

A11: The solid-solid phase transition of the zinc(II) complex with (RS)-1-isopropyl citrate has been studied using techniques like thermogravimetry/differential thermal analysis (TG/DTA), infrared (IR) spectroscopy, and X-ray powder diffraction. [] These analyses provided insights into the changes in physical properties, such as water molecule content, coordination geometries, and crystal structures, occurring during the phase transition.

Q12: Has isopropyl citrate been investigated in any medical research?

A12: Interestingly, 2-isopropyl citrate, a structural isomer of the commonly used isopropyl citrate, has been identified as a potential biomarker for prostate cancer. [] Metabolomic profiling studies have shown that 2-isopropyl citrate levels are significantly different in the serum of prostate cancer patients compared to healthy individuals.

Q13: Are there any studies exploring the use of isopropyl citrate in chemical synthesis?

A13: Isopropyl citrate has been explored as a starting material in the production of methacrylic acid, a valuable chemical intermediate. [] This process involves reacting isopropyl citrate with a transition metal-containing heterogeneous catalyst at elevated temperatures to yield methacrylic acid. This highlights the potential of isopropyl citrate as a building block for valuable chemicals.

Q14: What is the role of isopropyl citrate in CO2 flooding for enhanced oil recovery?

A14: Isopropyl citrate, specifically citric acid triisopropyl ester, shows potential as a miscible assistant in CO2 flooding for enhanced oil recovery. [] It effectively lowers the interfacial tension between CO2 and crude oil, thereby reducing the minimum miscible pressure (MMP) required for efficient oil displacement. This application highlights the versatility of isopropyl citrate in different industrial sectors.

Q15: Are there any studies comparing isopropyl citrate to other CO2 flooding assistants?

A15: Yes, research has compared isopropyl citrate (citric acid triisopropyl ester) to other miscible assistants, including per-acetylated glucose dodecyl ester. [] Results indicate that both compounds effectively lower interfacial tension, but isopropyl citrate demonstrates a greater ability to reduce MMP in CO2 flooding. This comparative analysis helps evaluate the effectiveness of isopropyl citrate for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)